![molecular formula C17H19NO5 B5858792 methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5858792.png)

methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate

Overview

Description

Methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate, also known as MDBP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

Methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate is believed to exert its therapeutic effects by modulating the activity of certain neurotransmitters and receptors in the brain. Specifically, it has been shown to increase the levels of acetylcholine and dopamine, which are important for cognitive function and motor control, respectively.

Biochemical and Physiological Effects:

Studies have shown that methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate can improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate in lab experiments is its relatively low toxicity and high solubility in water. However, its synthesis method can be complex and time-consuming, and further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate could focus on optimizing its synthesis method, investigating its potential therapeutic applications in other diseases, and exploring its interactions with other compounds and drugs. Additionally, studies could be conducted to determine the optimal dosage and administration route for methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate in humans.

Synthesis Methods

Methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate can be synthesized through a multi-step process involving the reaction of piperidine with 1,3-benzodioxole-5-carbaldehyde, followed by acryloylation and esterification. The final product is a white crystalline powder with a melting point of 87-89°C.

Scientific Research Applications

Methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its anti-inflammatory and anti-cancer properties.

properties

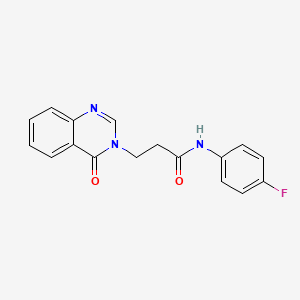

IUPAC Name |

methyl 1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-21-17(20)13-6-8-18(9-7-13)16(19)5-3-12-2-4-14-15(10-12)23-11-22-14/h2-5,10,13H,6-9,11H2,1H3/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDPIBBRLAHUAV-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001331393 | |

| Record name | methyl 1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203112 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-piperidine-4-carboxylic acid methyl ester | |

CAS RN |

349541-64-6 | |

| Record name | methyl 1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5858719.png)

![6-{[cyclohexyl(methyl)amino]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5858724.png)

![ethyl [(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5858747.png)

![2-(2,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5858755.png)

![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5858763.png)

![N-[2-(4-methoxy-3-methylphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5858772.png)

![2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5858799.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)